molecular formula C14H16N4OS B2375045 (7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone CAS No. 1705251-67-7

(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B2375045
CAS No.: 1705251-67-7
M. Wt: 288.37
InChI Key: HMCUIYIRPXJANB-UHFFFAOYSA-N
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Description

(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
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Properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(1H-1,2,4-triazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-15-10-16-17-13)18-7-6-12(20-9-8-18)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCUIYIRPXJANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a hybrid molecule that combines the structural characteristics of thiazepanes and triazoles. This combination is notable for its potential biological activities, particularly in medicinal chemistry. The triazole moiety has been widely studied for its various pharmacological properties, including antifungal, antibacterial, and anticancer activities. The thiazepane structure contributes to the overall biological profile of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiazepane ring.
  • Introduction of the phenyl group.
  • Coupling with the triazole moiety.

These synthetic pathways are crucial for achieving the desired purity and yield of the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiazepane structures exhibit significant anticancer properties . For instance, a series of related compounds were screened for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The results indicated that certain derivatives showed potent activity against these cell lines, suggesting that modifications in the structure could enhance efficacy .

CompoundCell LineIC50 Value (µM)
69cMCF-75.2
67cMCF-710.1
69bBel-74027.3
67bBel-740215.6

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in the phenyl ring often correlates with increased antibacterial activity .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have indicated that compounds with a triazole core can inhibit fungal growth by targeting key enzymes involved in ergosterol biosynthesis . The specific activity of this compound against common fungal pathogens remains to be fully elucidated but is a promising area for future research.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Triazoles often inhibit enzymes like cytochrome P450s involved in sterol synthesis.
  • DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, affecting cell division and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative structurally similar to this compound was tested and showed an IC50 value significantly lower than standard chemotherapeutics.
  • Antimicrobial Screening : In vitro tests against a panel of pathogens demonstrated that certain modifications to the triazole ring enhanced activity against resistant strains.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antiviral properties. For instance, derivatives of 1H-1,2,3-triazole have been synthesized and evaluated for their efficacy against HIV. These compounds demonstrate potent activity against the HIV capsid protein, showcasing a promising pathway for developing new antiviral agents .

Case Study:
A series of 4-phenyl-1H-1,2,3-triazole derivatives were synthesized and tested for their anti-HIV activity. Among these, specific analogues showed EC50 values as low as 3.13 μM, indicating strong antiviral potential . The mechanism of action was further elucidated through molecular dynamics simulations which provided insights into the binding interactions with the HIV capsid .

Anticancer Properties

The thiazepan and triazole frameworks are known for their biological activities, including anticancer effects. Compounds that incorporate these moieties have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study:
In a study focusing on thiazepan derivatives, several compounds were evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition in vitro, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of (7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is crucial for optimizing its pharmacological properties. SAR studies help identify which structural modifications enhance biological activity or reduce toxicity.

Table: Key Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Substitution on Thiazepan RingIncreased cytotoxicity against cancer cells
Variations in Triazole SubstituentsEnhanced antiviral potency against HIV

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

  • Starting Materials: Phenyl thiazepane and appropriate triazole derivatives.
  • Reactions: Cyclization reactions followed by functional group modifications.
  • Characterization: Utilization of NMR and mass spectrometry to verify the final product.

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